2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine

D1 receptor partial agonism cAMP

SKF-38393 is a selective D1-like partial agonist (IC50 ~110 nM), with ~35% Emax of dopamine, ideal for studies requiring sub-maximal receptor activation. Researchers often face challenges with full agonists saturating downstream cAMP responses, masking graded neuronal effects. SKF-38393 solves this by providing titratable, biased signaling preferentially through Gαs/cAMP over β-arrestin2, enabling precise dissection of synaptic plasticity and gene expression thresholds. • Partial agonism enables investigation of tonic dopamine tone without system saturation • Biased Gαs/cAMP signaling minimizes arrestin-mediated internalization confounds • Racemic mixture with well-characterized enantiomer-specific activity (R-(+) active)

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 67287-49-4
Cat. No. B1682072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
CAS67287-49-4
Synonyms1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-
2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine
R-SK and F 38393
RSK and F 38393
SK and F 38393
SK and F-38393
SK and F38393
SKF 38393
SKF 38393 A
SKF 38393-A
SKF 38393A
SKF-38393
SKF38393
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESC1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3
InChIInChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2
InChIKeyJUDKOGFHZYMDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKF-38393: A Prototypical D1-Dopamine Receptor Partial Agonist


2,3,4,5‑Tetrahydro‑7,8‑dihydroxy‑1‑phenyl‑1H‑3‑benzazepine (commonly designated SKF‑38393 or (±)-SKF‑38393) is a synthetic benzazepine that functions as a selective, high‑affinity partial agonist at dopamine D1‑like receptors (D1 and D5) [REFS‑1]. Its catechol‑mimetic 7,8‑dihydroxy substitution pattern confers nanomolar binding affinity while its benzazepine scaffold restricts conformational flexibility, contributing to receptor subtype selectivity [REFS‑2]. The compound is supplied as the racemic mixture; only the R‑(+)‑enantiomer possesses significant biological activity [REFS‑3].

P
Partial agonism workflow Graded D1 receptor activation without full cAMP saturation Reported Emax ~35% of dopamine in mesangial cell assay
S
D1/D5 selectivity context High D1-over-D2 selectivity with limited 5-HT2C off-target activity Supports pathway studies where serotonergic confounds must be minimized
E
Enantiomer consideration Racemic mixture supplied; R-(+)-enantiomer accounts for D1 activity S-(-)-enantiomer shows negligible binding; review enantiomer-specific dosing needs

Why Generic Substitution with Other Benzazepine Dopamine Ligands Fails


The benzazepine chemotype encompasses D1 receptor ligands that span the full spectrum of intrinsic efficacy—from silent antagonists (e.g., SCH‑23390) through partial agonists (SKF‑38393, SKF‑75670) to full agonists (SKF‑81297, SKF‑82958)—and that exhibit divergent functional selectivity (biased agonism) and markedly different D1‑versus‑D5 selectivity profiles [REFS‑1]. Even within the same nominal “D1 agonist” category, partial agonists produce qualitatively distinct in vivo responses compared with full agonists, and enantiomeric composition dramatically influences potency [REFS‑2]. Consequently, interchanging SKF‑38393 with any other benzazepine—even one having similar binding affinity—can alter both the direction and magnitude of the experimental outcome.

This product
SKF-38393 (partial agonist)
Weak partial agonist; Emax 35% of dopamine; cAMP-biased signaling; low abuse liability profile in behavioral models.
Not interchangeable
Full D1 agonists (SKF-81297, SKF-82958)
Full cAMP activation; β-arrestin2-biased; higher stimulant liability. Partial-to-full switch may saturate downstream readouts and alter endpoint interpretation.
This product
D1 partial agonist with weak 5-HT2C affinity
5-HT2C Ki ~2.0 µM; >300-fold weaker than D1 binding. Low serotonergic confound risk in D1 pathway studies.
Not interchangeable
D1 antagonist SCH-23390
Potent D1 antagonist with significant 5-HT2C affinity (Ki 6.3 nM). Opposing intrinsic activity and serotonergic off-target effects may shift experimental outcome.
This product
Racemic (±)-SKF-38393
50% active R-(+)-enantiomer by mass; effective D1 concentration is half of nominal dose.
May require validation
Resolved R-(+)-SKF-38393
Enantiopure preparation eliminates inactive S-(-) mass. Dose-response curves may shift; pharmacokinetic noise from inactive isomer is removed.
Similar benzazepine scaffold does not imply interchangeable pharmacology. Intrinsic efficacy, signaling bias, and enantiomeric composition each alter experimental outcome independently.

Quantitative Differentiation Evidence vs. Closest Analogs


Intrinsic Efficacy: Partial Agonist cAMP Response

In cultured rat glomerular mesangial cells, SKF‑38393 stimulated cAMP accumulation with an apparent Ka of 0.02 µM but achieved only 35% of the maximal response elicited by the endogenous agonist dopamine. Under identical conditions, fenoldopam displayed a Ka of 0.04 µM and 60% efficacy, whereas 6,7‑ADTN behaved as a full agonist (efficacy ≈100%) [REFS‑1]. This positions SKF‑38393 as a distinctly weak partial agonist, providing a graded rather than saturating D1 signal.

Partial agonist cAMP response
Head-to-head
SKF-38393 Emax 35% of dopamine (Ka 0.02 µM) vs fenoldopam Emax 60% (Ka 0.04 µM) vs 6,7-ADTN Emax ≈100% (Ka 1.02 µM). 2.9-fold lower efficacy than dopamine.
Supports graded D1 signal studies without receptor desensitization confound.
cAMP accumulation in rat glomerular mesangial cells; reported endpoint context.
D1 receptor partial agonism cAMP efficacy adenylyl cyclase

D1-Like Receptor Binding Affinity and Selectivity

Radioligand displacement studies show that SKF‑38393 binds recombinant human D1 and D5 receptors with Ki values of 1 nM and ~0.5 nM, respectively. In contrast, its affinity for D2, D3, and D4 receptors is 150‑, 5 000‑, and 1 000‑fold lower (Ki ≈150 nM, 5000 nM, and 1000 nM) [REFS‑1]. For comparison, the D1 antagonist SCH‑23390 exhibits Ki ≈0.2 nM for D1 and D5 but has appreciable affinity for 5‑HT2C receptors (Ki 6.3 nM), whereas SKF‑38393’s 5‑HT2C affinity is >300‑fold weaker (Ki 2.0 µM) [REFS‑2].

D1/D5 binding selectivity
Cross-study comparable
D1 Ki 1 nM; D5 Ki ~0.5 nM. D2 Ki ~150 nM (>150-fold selectivity). D3/D4 Ki >1000 nM. 5-HT2C Ki ~2.0 µM (>300-fold weaker than D1).
High D1-over-D2 selectivity supports D1-like receptor pathway attribution.
Recombinant human receptors; SCH-23390 shows 5-HT2C Ki 6.3 nM for comparison.
D1 receptor binding affinity selectivity D5 D2

Enantiomeric Activity: R-(+) vs. S-(-) Stereospecificity

The racemic (±)-SKF‑38393 contains equal parts of the active R‑(+)‑enantiomer and the inactive S‑(−)‑enantiomer. In radioligand binding studies, the R‑(+)‑isomer accounts for essentially all of the D1 receptor affinity, whereas the S‑(−)‑isomer shows negligible binding [REFS‑1]. Behaviourally, R‑SKF‑38393 dose‑dependently elicits grooming, locomotion, and sniffing in rats, whereas S‑SKF‑38393 is devoid of these effects [REFS‑2]. Thus, the effective D1‑agonist concentration in a racemate preparation is half of the nominal dose.

Enantiomeric activity
Head-to-head
R-(+)-SKF-38393: D1 Ki ~1 nM (active). S-(-)-SKF-38393: D1 Ki >>1 µM (inactive). Grooming ED50 1.4 mg/kg s.c. resides entirely in R-enantiomer.
Racemate effective D1 concentration is half of nominal dose; inactive isomer may contribute pharmacokinetic noise.
Rat striatum binding and in vivo grooming behavior; stereochemical-control context.
chiral pharmacology enantiomer R‑SKF‑38393 S‑SKF‑38393 stereospecificity

Signalling Bias: cAMP Over β-Arrestin2

In a comprehensive analysis of D1 receptor signalling, SKF‑38393 was found to be biased towards Gαs‑mediated cAMP production relative to β‑arrestin2 recruitment. By contrast, the full agonists SKF‑81297, SKF‑82958, and SKF‑83822 exhibited significant bias towards β‑arrestin2 [REFS‑1]. This differential coupling implies that SKF‑38393 activates a narrower subset of downstream effectors, potentially explaining its distinct behavioural profile (e.g., weaker reinforcement and lower stimulant liability) compared with full D1 agonists.

Signaling bias: cAMP over β-arrestin2
Class-level inference
SKF-38393 reported as cAMP-biased relative to β-arrestin2 recruitment. Full agonists SKF-81297, SKF-82958, SKF-83822 show β-arrestin2 bias.
May support isolation of cAMP-dependent D1 signaling from arrestin-mediated pathways.
Directional bias from BRET/cAMP assays in HEK293 cells; quantified bias factor not extracted.
biased agonism β‑arrestin cAMP functional selectivity D1 receptor

In Vivo Behavioural Potency vs. Full Agonists

In a direct comparison of D1 agonists on sleep‑wake architecture and grooming in rats, the partial agonist SKF‑38393 increased grooming with an ED50 of 1.4 mg/kg s.c., while the full agonist A68930 achieved the same effect with an ED50 of 0.05 mg/kg s.c., representing a 28‑fold potency difference [REFS‑1]. Moreover, the dose‑response curves for wakefulness and REM‑sleep suppression differed qualitatively between the two compounds, underscoring that partial and full D1 agonists are not interchangeable in vivo.

In vivo behavioral potency
Head-to-head
SKF-38393 grooming ED50 1.4 mg/kg s.c. vs A68930 ED50 0.05 mg/kg s.c. 28-fold potency difference. Wakefulness and REM-sleep suppression curves qualitatively distinct.
Partial and full D1 agonists are not interchangeable in behavioral endpoint models.
Male Wistar rats; subcutaneous administration. Dose-response re-validation required if substituting.
in vivo potency grooming ED50 A68930 behavioural pharmacology

Optimal Application Scenarios Based on Differentiation Evidence


Probing D1-Mediated cAMP Signalling Without Full Activation

SKF‑38393’s partial agonism (Emax 35% of dopamine) makes it ideal for studies that require sub‑maximal D1 receptor activation, such as investigating the threshold for cAMP‑dependent gene expression, examining heterologous sensitisation of adenylyl cyclase, or mimicking the tonic dopamine tone in prefrontal cortex slice preparations [REFS‑1]. Full agonists like SKF‑81297 would saturate the system and mask such graded responses.

Differentiating cAMP-Biased from β-Arrestin-Biased Signalling

Because SKF‑38393 preferentially activates Gαs/cAMP over β‑arrestin2 recruitment, it serves as a reference ligand for identifying cAMP‑dependent physiological endpoints (e.g., CREB phosphorylation, immediate‑early gene induction) while minimising arrestin‑mediated internalisation and ERK activation [REFS‑2]. This is particularly valuable in neuronal primary cultures or brain‑slice electrophysiology where biased signalling can dissect synaptic plasticity mechanisms.

Behavioural Pharmacology with Low Abuse Liability

SKF‑38393’s inability to support robust self‑administration and its blunted locomotor stimulant effects—attributable to its partial agonist profile—make it the compound of choice for addiction research paradigms where full D1 agonists (e.g., SKF‑82958) would themselves serve as reinforcers and confound interpretation [REFS‑3]. This application is supported by the compound’s well‑characterised dose‑response for grooming (ED50 1.4 mg/kg) and its stereospecificity.

Chiral Pharmacology and Enantiomer-Specific Studies

The availability of both the racemic mixture and the resolved R‑(+)‑ and S‑(−)‑enantiomers allows researchers to control for non‑specific effects of the inactive isomer. Studies employing the pure R‑enantiomer eliminate the 50% inactive mass present in the racemate, improving dose‑response accuracy and reducing potential off‑target interactions of the S‑isomer [REFS‑4]. This is critical in stereoselective PET tracer development and in vivo microdialysis experiments where mass‑specific effects must be minimised.

Application
Selection Property
Validation Focus
D1-mediated cAMP signaling studies
Partial agonism with sub-maximal cAMP activation
cAMP threshold response and adenylyl cyclase sensitization endpoints
cAMP vs β-arrestin2 biased signaling dissection
Reported cAMP pathway preference over β-arrestin2 recruitment
CREB phosphorylation and immediate-early gene induction readouts
Behavioral pharmacology with lower abuse liability context
Partial agonist profile with blunted locomotor stimulant effects
Grooming dose-response and self-administration endpoint models
Enantiomer-specific pharmacological studies
Racemate vs resolved R-(+)-enantiomer availability
Stereochemical-control context and dose-response accuracy review
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